4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine hydrochloride
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Description
Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of larger chemical groups including the vitamin thiamine (B1) .
Molecular Structure Analysis
Thiazoles have a five-membered ring with two heteroatoms, one sulfur atom, and one nitrogen atom. The specific structure of “4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine hydrochloride” would include additional methyl and propyl groups attached to the thiazole ring .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with organometallic reagents . The specific reactions that “4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine hydrochloride” would undergo depend on the specific conditions and reagents present.Scientific Research Applications
- 4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine hydrochloride has demonstrated potent antimicrobial properties. Researchers have investigated its efficacy against bacteria, fungi, and other microorganisms. It could potentially serve as a novel antimicrobial agent in pharmaceutical formulations or disinfectants .
- Thiazole derivatives have been explored as potential anticancer agents. Researchers could investigate the impact of 4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine hydrochloride on cancer cell lines. Its cytotoxicity, apoptosis-inducing properties, and potential as a targeted therapy warrant investigation .
Antimicrobial Activity
Cancer Research
properties
IUPAC Name |
4-methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.ClH/c1-5(2)4-7-6(3)10-8(9)11-7;/h5H,4H2,1-3H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCAEAGERSABRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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